![molecular formula C17H13NO5 B2938179 4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one CAS No. 314741-99-6](/img/structure/B2938179.png)
4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one” is a chemical compound with the linear formula C17H13NO5 . It has a molecular weight of 311.297 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H13NO5 . The compound has a molecular weight of 311.297 .
Scientific Research Applications
Antimicrobial Applications
4-Methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one and its derivatives have been extensively studied for their antimicrobial properties. A study by Mahesh et al. (2016) synthesized hybrid molecules combining the coumarin ring with 1,3,4-oxadiazole and pyrazole scaffolds, demonstrating significant in vitro antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli (Mahesh et al., 2016). Behrami and Dobroshi (2019) also reported the synthesis of 4-hydroxy-chromen-2-one derivatives, showing high levels of antibacterial activity against multiple bacterial strains (Behrami & Dobroshi, 2019).
Antioxidant Properties
This compound derivatives have been investigated for their antioxidant properties. Stanchev et al. (2009) measured the activity of 4-hydroxycoumarin derivatives and found compound SS-14 to exhibit the best scavenger activity at high concentrations (Stanchev et al., 2009).
Antidiabetic Activity
Research by ShivaprasadShetty et al. (2020) explored the anti-diabetic activity of Coumarin hydrazone derivatives. They found that specific compounds showed better inhibition activity against the α-amylase enzyme, which is related to controlling glucose levels in the body (ShivaprasadShetty et al., 2020).
Metal Interaction and Fluorescence Properties
Gülcan et al. (2022) investigated the fluorescence and metal interaction properties of benzo[c]chromen-6-one derivatives, finding that certain molecules displayed fluorescence enhancement in the presence of metals, suggesting potential applications in spectrofluorometry (Gülcan et al., 2022).
Photochromic Behavior
Queiroz et al. (2003) synthesized new methyl induced linear and angular thieno-2H-chromenes and evaluated their photochromic behavior. This research is significant in understanding the light-responsive properties of these compounds (Queiroz et al., 2003).
Tissue Engineering Applications
Kandhasamy et al. (2015) explored the biological evaluation of chromen and pyrano chromen-5-one derivatives in a collagen-based scaffold for tissue engineering. They found that certain compounds, when impregnated into the scaffold, showed potential as biomaterials (Kandhasamy et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, leading to diverse biological activities . These activities can range from antiviral to anticancer effects, depending on the specific pathways affected.
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-11-8-17(19)23-16-9-14(6-7-15(11)16)22-10-12-2-4-13(5-3-12)18(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNBIJBFDMJWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

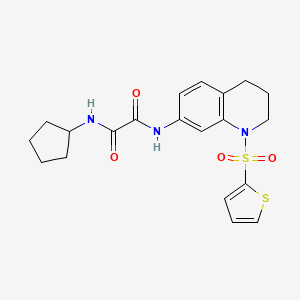
![2,6-dichloro-5-fluoro-N-[(4-fluorophenyl)(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2938097.png)
![(E)-3-(but-2-en-1-yl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938101.png)
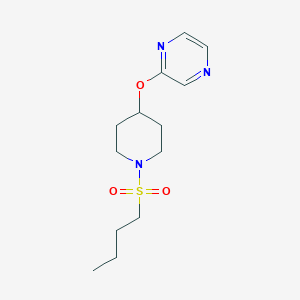
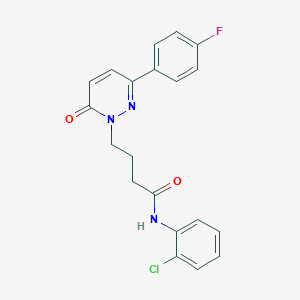

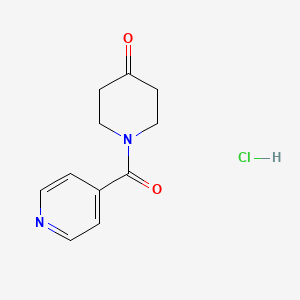
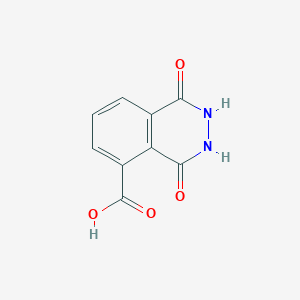
![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2938112.png)

![7-[(4-Fluorophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2938115.png)

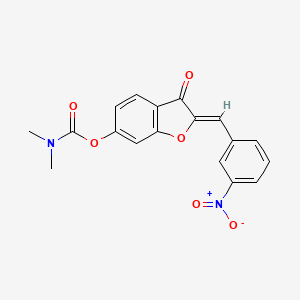
![4-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2938119.png)